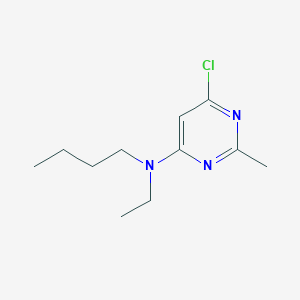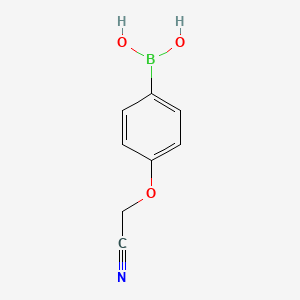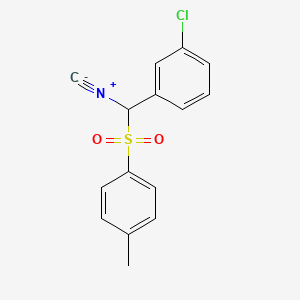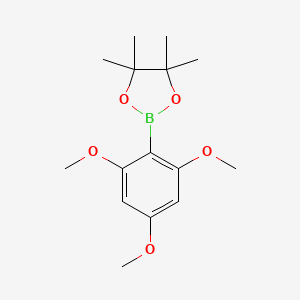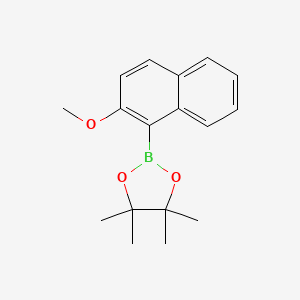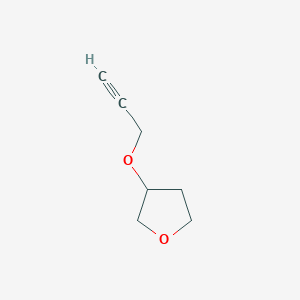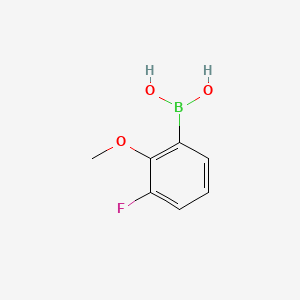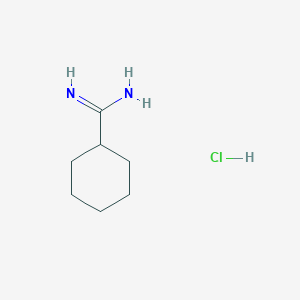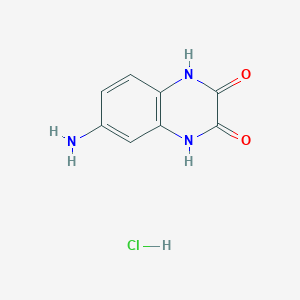
6-氨基-1,4-二氢-喹喔啉-2,3-二酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
作用机制
Target of Action
Quinoxaline derivatives, a class of compounds to which this compound belongs, have been associated with potential pharmacological activities .
Mode of Action
It’s worth noting that quinoxaline derivatives have been found to exhibit substantial antiviral activity .
Biochemical Pathways
Quinoxaline-2,3-diones have been evaluated to exhibit d-amino acid oxidase (daao) inhibitory activities .
Pharmacokinetics
The molecular weight of the compound is 21362 , which could influence its pharmacokinetic properties.
Result of Action
Quinoxaline derivatives have been associated with antiviral and potential pharmacophore activities .
生化分析
Biochemical Properties
6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride plays a significant role in various biochemical reactions. It is known to interact with enzymes such as d-amino acid oxidase (DAAO), where it acts as an inhibitor . This interaction is crucial for studying the modulation of enzyme activity and understanding the biochemical pathways involving d-amino acids. The compound’s ability to inhibit DAAO suggests its potential use in therapeutic applications for nervous system-associated diseases .
Cellular Effects
The effects of 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride on cellular processes are profound. It has been observed to induce G0/G1 phase cell cycle arrest and apoptosis in a dose-dependent manner in certain cell lines . This indicates its potential as an anti-cancer agent, as it can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function highlights its importance in cancer research and therapy development .
Molecular Mechanism
At the molecular level, 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of d-amino acid oxidase by forming hydrogen bonds and π-π stacking interactions with the enzyme’s active site . These interactions lead to the inhibition of enzyme activity, which in turn affects the metabolic pathways involving d-amino acids. The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride have been studied over time. Studies have shown that the compound can maintain its inhibitory activity over extended periods, making it suitable for long-term biochemical experiments .
Dosage Effects in Animal Models
The effects of 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits d-amino acid oxidase without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including nephrotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safe use in research and potential clinical applications .
Metabolic Pathways
6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride is involved in metabolic pathways that include the oxidation of d-amino acids. It interacts with enzymes such as d-amino acid oxidase, which plays a key role in the catabolism of d-amino acids . The compound’s inhibitory effect on this enzyme can alter metabolic flux and affect the levels of metabolites involved in these pathways .
Transport and Distribution
The transport and distribution of 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride within cells and tissues are influenced by its interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing the compound’s use in biochemical research and therapeutic applications .
Subcellular Localization
6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, where it can interact with its target enzymes and proteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride typically involves the reaction of substituted o-phenylenediamine with oxalic acid under solvent-free conditions. This one-pot reaction is carried out at room temperature using a simple grinding method . The reaction conditions are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate . These catalysts facilitate the efficient synthesis of quinoxaline derivatives, including 6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride.
化学反应分析
Types of Reactions: 6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield 1,4-dihydroquinoxaline derivatives.
Substitution: Substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products:
相似化合物的比较
6-Methyl-1,4-dihydroquinoxaline-2,3-dione: Known for its corrosion inhibition properties.
6-Chlorobenzo[d]isoxazol-3-ol: A potent DAAO inhibitor.
3-Hydroxyquinolin-2(1H)-one: Another DAAO inhibitor with similar pharmacophore features.
Uniqueness: 6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride stands out due to its unique combination of amino and quinoxaline functionalities, which contribute to its diverse chemical reactivity and broad range of applications in scientific research .
属性
IUPAC Name |
6-amino-1,4-dihydroquinoxaline-2,3-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5;/h1-3H,9H2,(H,10,12)(H,11,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSNUTFOAWAGMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)C(=O)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1358104.png)

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)
